![molecular formula C7H9NO5 B2629793 Acryloyl-D-aspartic acid CAS No. 1137672-31-1](/img/structure/B2629793.png)
Acryloyl-D-aspartic acid
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Overview
Description
Acryloyl-D-aspartic acid is a derivative of D-aspartic acid, an amino acid that is important for both the endocrine system and the central nervous system . It is synthesized by reacting acryloyl chloride with the decarboxylized respective amino acid .
Synthesis Analysis
The synthesis of Acryloyl-D-aspartic acid involves the reaction of acryloyl chloride with the decarboxylized form of D-aspartic acid . This process is part of a broader strategy to create a consistent acrylamide monomer library that mimics essential amino acids .
Molecular Structure Analysis
The molecular structure of Acryloyl-D-aspartic acid is derived from D-aspartic acid, which binds to N-methyl-D-aspartate receptors (NMDARs) in the brain and helps control neuroplasticity and brain activity .
Chemical Reactions Analysis
The chemical reactions involving Acryloyl-D-aspartic acid are primarily related to its polymerization. The adjacent phenyl and carboxyl groups in Acryloyl-D-aspartic acid realize the synergy between interfacial interactions and cohesion strength, which is crucial in the formation of underwater polymeric glue-type adhesives (UPGAs) .
Scientific Research Applications
Underwater Adhesives
Acryloyl-D-aspartic acid can be used in the development of underwater adhesives. These adhesives have instant and robust adhesion to diverse substrates, which is a challenging task. The synergy between interfacial interactions and cohesion strength allows these adhesives to achieve instant (~5 seconds) and robust wet tissue adhesion strength .
Molecular Architecture Regulation
Acryloyl-D-aspartic acid plays a crucial role in the molecular architecture regulation for the design of instant and robust underwater adhesives .
Fermentation
Aspartic acid, a derivative of Acryloyl-D-aspartic acid, has wide application in the food, beverage, pharmaceutical, cosmetic, and agricultural industries . L-aspartic acid is used as a nutritional supplement in both functional foods and beverages .
Pharmaceutical Applications
Aspartic acid is used as an intermediary substrate in the manufacture of pharmaceuticals and organic chemicals, serving as the building block molecule for active pharmaceutical ingredients .
Cosmetic Applications
Acetyl aspartic acid, a derivative of Acryloyl-D-aspartic acid, is used as an active ingredient in anti-aging cosmetics that target wrinkling, skin lifting, and loss of firmness .
Safety And Hazards
Future Directions
The future directions for Acryloyl-D-aspartic acid could involve its use in the creation of underwater adhesives, as demonstrated by the work of Yu et al . Additionally, the universality of Acryloyl-D-aspartic acid for the construction of UPGAs has been verified by the copolymerization with different hydrophilic monomers .
properties
IUPAC Name |
(2R)-2-(prop-2-enoylamino)butanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO5/c1-2-5(9)8-4(7(12)13)3-6(10)11/h2,4H,1,3H2,(H,8,9)(H,10,11)(H,12,13)/t4-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UILJLCFPJOIGLP-SCSAIBSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N[C@H](CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acryloyl-D-aspartic acid |
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